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Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Butyl-
1-phenylhydrazine (CAS No. 61715-75-1). Due to the limited availability of experimentally

derived spectra in public databases, this document presents a detailed analysis of predicted

and expected spectroscopic characteristics based on fundamental principles and data from

analogous compounds. It includes predicted data for Nuclear Magnetic Resonance (NMR)

spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Furthermore, this guide outlines standardized experimental protocols for acquiring such data

and includes a visual workflow for the spectroscopic analysis of organic compounds. This

document is intended to serve as a valuable resource for researchers and professionals in the

fields of chemistry and drug development who are working with or synthesizing 1-Butyl-1-
phenylhydrazine.

Introduction
1-Butyl-1-phenylhydrazine is a substituted hydrazine derivative with potential applications in

organic synthesis and medicinal chemistry. Accurate spectroscopic data is paramount for its

unambiguous identification, purity assessment, and structural elucidation. This guide addresses

the current gap in publicly available experimental spectroscopic data for this compound by

providing a robust, theoretically grounded prediction of its spectral properties.
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Predicted Spectroscopic Data
As of the date of this publication, experimental ¹H NMR, ¹³C NMR, IR, and mass spectra for 1-
Butyl-1-phenylhydrazine are not readily available in common spectral databases. The data

presented herein are predicted values or are based on the known spectral characteristics of

structurally similar compounds, such as phenylhydrazine and other N-substituted derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the expected chemical shifts for 1-Butyl-1-phenylhydrazine.

These predictions are based on the analysis of substituent effects and correlation with data for

similar structures.

Table 1: Predicted ¹H NMR Data for 1-Butyl-1-phenylhydrazine

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Phenyl-H (ortho) 6.8 - 7.0 Doublet or Multiplet 2H

Phenyl-H (meta) 7.2 - 7.4 Triplet or Multiplet 2H

Phenyl-H (para) 6.7 - 6.9 Triplet or Multiplet 1H

N-CH₂- 3.0 - 3.2 Triplet 2H

-CH₂-CH₂- 1.5 - 1.7 Sextet 2H

-CH₂-CH₃ 1.3 - 1.5 Sextet 2H

-CH₃ 0.9 - 1.0 Triplet 3H

-NH₂ 3.5 - 4.5 Broad Singlet 2H

Table 2: Predicted ¹³C NMR Data for 1-Butyl-1-phenylhydrazine
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Carbon Predicted Chemical Shift (δ, ppm)

Phenyl C (ipso) 148 - 152

Phenyl C (ortho) 112 - 116

Phenyl C (meta) 128 - 132

Phenyl C (para) 118 - 122

N-CH₂- 50 - 55

-CH₂-CH₂- 28 - 32

-CH₂-CH₃ 19 - 23

-CH₃ 13 - 15

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands corresponding to the

functional groups present in the molecule.

Table 3: Expected IR Absorption Bands for 1-Butyl-1-phenylhydrazine

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

N-H Stretch (NH₂) 3200 - 3400 Medium, Doublet

C-H Stretch (Aromatic) 3000 - 3100 Medium to Weak

C-H Stretch (Aliphatic) 2850 - 3000 Strong

N-H Bend (NH₂) 1590 - 1650 Medium to Strong

C=C Stretch (Aromatic) 1450 - 1600 Medium

C-N Stretch 1250 - 1350 Medium

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The predicted data is based on the molecular formula C₁₀H₁₆N₂ (Molecular

Weight: 164.25 g/mol ).

Table 4: Predicted Mass Spectrometry Data for 1-Butyl-1-phenylhydrazine

Adduct Predicted m/z

[M]⁺ 164.13

[M+H]⁺ 165.14

[M+Na]⁺ 187.12

[M-H]⁻ 163.12

Data sourced from PubChem predictions.[1]

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for a compound such as 1-Butyl-1-phenylhydrazine.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-Butyl-1-phenylhydrazine in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4

seconds, and a relaxation delay of 1-5 seconds.
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Process the data using Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Typical parameters include a 45-90 degree pulse angle, a longer acquisition time, and a

relaxation delay of 2-10 seconds.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or

sodium chloride (NaCl) plates.

KBr Pellet (for solids): Mix a small amount of the solid sample with dry KBr powder and

press into a thin, transparent pellet.

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR

absorption in the regions of interest.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or pure solvent).

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry (MS)
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Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion, or coupled with a separation technique like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for

GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) or

Atmospheric Pressure Chemical Ionization (APCI) are typically used for LC-MS and are

softer ionization methods that often preserve the molecular ion.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight, ion trap).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an organic

compound using multiple spectroscopic techniques.
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Caption: A generalized workflow for the spectroscopic identification of an organic compound.

Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic

properties of 1-Butyl-1-phenylhydrazine. While experimental data remains elusive in the

public domain, the predicted values and standardized protocols presented here offer a valuable

starting point for researchers. The synergistic use of NMR, IR, and MS, as outlined in the

workflow, is essential for the definitive structural confirmation of this and other novel organic

compounds. It is recommended that researchers who synthesize or work with this compound

acquire and publish the experimental data to contribute to the broader scientific knowledge

base.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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